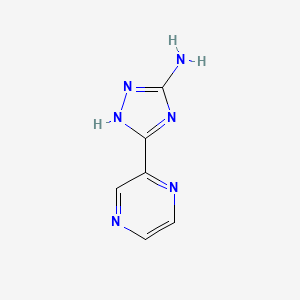

5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N6 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H6N6/c7-6-10-5(11-12-6)4-3-8-1-2-9-4/h1-3H,(H3,7,10,11,12) |

InChI Key |

ZWLIUEPTIJNVTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 Pyrazin 2 Yl 1h 1,2,4 Triazol 3 Amine

Established Synthetic Pathways for the 1H-1,2,4-Triazol-3-amine Core

The 1H-1,2,4-triazol-3-amine scaffold is a fundamental building block in the synthesis of more complex derivatives. Its preparation can be achieved through several reliable pathways.

Traditional synthetic methods for the 1,2,4-triazol-3-amine core primarily rely on the cyclization of guanidine-derived precursors. A common and long-standing approach involves the reaction of aminoguanidine (B1677879) salts, such as aminoguanidine hydrochloride or bicarbonate, with carboxylic acids or their derivatives. rsc.orggoogle.com For instance, reacting aminoguanidine bicarbonate with formic acid leads to the formation of aminoguanidine formate, which can then be cyclized through heating to yield 3-amino-1,2,4-triazole. google.com

Another widely used classical method is the heterocyclization of substituted thiosemicarbazides in alkaline solutions. researchgate.net The reaction of carboxylic acid chlorides with aminoguanidines to produce N-acyl aminoguanidine intermediates, which subsequently undergo ring closure upon heating, is also a frequently employed strategy. mdpi.com These condensation reactions are foundational in heterocyclic chemistry and offer robust, scalable routes to the triazole core. scispace.com

The table below summarizes key classical reactions for the synthesis of the 1,2,4-triazol-3-amine core.

| Starting Material 1 | Starting Material 2 | Key Intermediate | Product | Citation(s) |

| Aminoguanidine Bicarbonate | Carboxylic Acids | N-acyl aminoguanidine | 5-Substituted-1H-1,2,4-triazol-3-amine | mdpi.com |

| Aminoguanidine Hydrochloride | Succinic Anhydride | N-guanidinosuccinimide | 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |

| Hydrazine (B178648) Hydrate (B1144303) | Cyanamide & Formic Acid | Aminoguanidine formate | 3-amino-1,2,4-triazole | google.com |

| Thiosemicarbazide Derivatives | Alkaline Solution | - | 1,2,4-triazole-3-thiones | researchgate.net |

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has been effectively applied to the formation of 1,2,4-triazole (B32235) derivatives. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the time required for synthesis compared to conventional heating methods. scielo.org.zapnrjournal.com For example, the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis can be efficiently conducted in sealed reaction vials using controlled microwave heating at high temperatures, such as 180 °C. mdpi.com This approach is particularly suitable for volatile starting materials and has been shown to be scalable. mdpi.com

Microwave irradiation has been successfully used for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles, demonstrating its versatility. mdpi.com The reaction between aminoguanidine and dicarboxylic acids in an aqueous medium under microwave conditions can be completed in as little as five minutes at 200 °C, yielding products with high purity. nih.gov The efficiency of microwave-assisted synthesis is highlighted by comparisons showing reaction times reduced from hours to minutes. nih.govrjptonline.org

The following table compares conventional heating with microwave-assisted synthesis for selected 1,2,4-triazole preparations.

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Citation(s) |

| Condensation of aminoguanidine and dicarboxylic acids | Several hours | 5 minutes | Good yields, high purity | nih.gov |

| Condensation of aryl hydrazides with hydrazine hydrate | Not specified | 4-12 minutes | Excellent yields | scispace.com |

| Synthesis of thioethers containing 1,2,4-triazole | Not specified | 10-25 minutes | Up to 97% yield | nih.gov |

| Condensation of aminoguanidine bicarbonate and carboxylic acids | Not specified | 3 hours | High yields | mdpi.com |

Electrochemical methods represent an environmentally friendly and reagent-efficient approach to synthesizing 1,2,4-triazoles. nih.govresearchgate.net These techniques often operate under mild conditions and avoid the need for harsh chemical oxidants or transition-metal catalysts. rsc.orgisres.org One such approach involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent. isres.orgorganic-chemistry.org Using electrochemically generated reactive iodine species, this process can produce a variety of 1,2,4-triazole derivatives at room temperature. isres.org

Electro-oxidative cyclization pathways have also been developed. For instance, hydrazones can be reacted with benzylamines or benzamides to generate amphiphiles that subsequently cyclize to form 1,2,4-triazoles in satisfactory yields. nih.gov This strategy is attractive for industrial applications due to its use of inexpensive materials like stainless steel for the anode and the potential for one-pot, scalable reactions. nih.gov The electrochemical synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides has also been reported, showcasing the versatility of this green chemistry approach. researchgate.net

Regioselective Functionalization and Pyrazine (B50134) Annulation

The synthesis of the target compound, 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine, requires the specific attachment of the pyrazine ring at the C5 position of the triazole core. This can be achieved either by constructing the triazole ring onto a pre-existing pyrazine-containing molecule or by functionalizing a pre-formed triazole ring.

The introduction of a pyrazine moiety onto a triazole ring to form a C-N or C-C bond is a key challenge in synthesizing compounds like this compound. One established route to similar structures involves the thermolysis of a tetrazole precursor, such as 5-(2-pyrazinyl)tetrazole, which can be prepared from 2-cyanopyrazine. mdpi.comnih.gov The thermolysis proceeds through a diazo intermediate to yield a 1,2,3-triazolo[1,5-a]pyrazine. mdpi.comnih.gov While this yields a fused system rather than a directly substituted one, the underlying principle of using a pyrazine nitrile as a starting material is relevant.

A more direct approach involves building the triazole ring from a pyrazine-based starting material. For example, a pyrazine-2-carbohydrazide (B1222964) can be reacted with another reagent to form the triazole ring, ensuring the pyrazine group is correctly positioned. A catalyst-free route has been developed for creating fused pyrrolo[1,2-a] researchgate.netrsc.orgorganic-chemistry.orgtriazolo[5,1-c]pyrazine systems, where a pyrrole-2-carbonitrile (B156044) derivative is reacted with an acyl hydrazide. rsc.org This demonstrates the principle of using a nitrogen-containing heterocycle with a nitrile group as a precursor for triazole ring formation. researchgate.netnih.govelsevierpure.com

General strategies for producing 5-substituted-1,2,4-triazole-3-amines often involve the cyclization of an N-acyl aminoguanidine derivative, which is formed from the reaction of a carboxylic acid (or its derivative) with aminoguanidine. mdpi.com The substituent at the 5-position of the resulting triazole is determined by the 'R' group of the initial carboxylic acid (R-COOH).

Another versatile method is the one-pot reaction of thiourea, dimethyl sulfate, and various hydrazides. mdpi.com This approach allows for the introduction of a wide range of substituents at the 5-position. The synthesis of fully substituted 1H-1,2,4-triazol-3-amines can also be achieved through a metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines. isres.org This method involves C-S and C-N bond cleavage and the formation of new C-N bonds in a single step. isres.org These diverse strategies provide a toolbox for chemists to create a wide array of 5-substituted triazoles, including those with heterocyclic substituents like pyrazine.

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile template for chemical modification. The presence of multiple reaction sites—the amino group, the pyrazine ring, and the NH and N atoms of the triazole ring—allows for a wide range of structural diversification.

The 1,2,4-triazole ring contains three nitrogen atoms that can potentially be substituted, although reactivity is influenced by steric and electronic factors, as well as the presence of the exocyclic amino group. The N-functionalization of amino-1,2,4-triazoles is a common strategy to modulate the compound's physicochemical properties.

While specific literature on the direct N-alkylation or N-arylation of this compound is not extensively detailed, general methods for the N-substitution of amino-1,2,4-triazoles are well-established and applicable. These reactions often proceed via nucleophilic substitution, where the triazole nitrogen attacks an electrophilic substrate. For example, the amidoalkylation of 3-amino-1,2,4-triazole has been shown to occur selectively at the endocyclic N-1 atom. researchgate.net Another approach involves the reaction of N-guanidinosuccinimide with amines under microwave irradiation to produce N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating a method for introducing complex side chains that involves the triazole ring's reactivity. rsc.org

The choice of reaction conditions, particularly the base and solvent, can influence the regioselectivity of the substitution, leading to derivatives at the N-1, N-2, or N-4 positions. The inherent tautomerism of the 1H-1,2,4-triazole ring further complicates these reactions, potentially leading to mixtures of isomers.

Table 1: General Strategies for N-Functionalization of 1,2,4-Triazoles

| Reaction Type | Typical Reagents | Potential Substitution Position | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), Dialkyl sulfates | N-1, N-2, N-4 | Regioselectivity is a key challenge; often yields a mixture of isomers. |

| Michael Addition | α,β-Unsaturated carbonyls or nitriles | N-1 | Generally provides good regioselectivity for the N-1 position. |

| Mannich Reaction | Formaldehyde, Primary/Secondary amine | N-1 | Introduces an aminomethyl substituent. |

| Amidoalkylation | N-(1,2,2,2-tetrachloroethyl)carboxamides | N-1 | A selective method for introducing N-acylaminoalkyl groups. researchgate.net |

Modifications to the pyrazine ring are typically achieved either by starting the synthesis with a pre-substituted pyrazine precursor or through late-stage functionalization of the completed pyrazine-triazole scaffold.

The first approach involves using substituted 2-cyanopyrazines as starting materials. For instance, reacting a 2-cyanopyrazine bearing substituents such as chloro, methyl, or methoxy (B1213986) groups with hydrazine and subsequently forming the triazole ring would yield a this compound derivative with the corresponding substitution pattern on the pyrazine ring. This method is advantageous as it allows for precise control over the position and nature of the substituent.

A second, more advanced strategy is late-stage functionalization (LSF), which introduces modifications directly onto the existing heterocyclic core. An example of this is the photoredox-catalyzed methylation of triazolopyrazine scaffolds. unimelb.edu.au This radical-based chemistry allows for the installation of methyl groups onto the pyrazine ring, bypassing the need for a de novo synthesis that might be lengthy or inefficient. unimelb.edu.au Such methods are powerful tools for rapidly generating a library of analogues from a common intermediate.

Table 2: Methods for Pyrazine Moiety Variation

| Strategy | Description | Example Precursor/Reaction | Reference |

|---|---|---|---|

| Synthesis from Substituted Precursors | Utilizes a pyrazine starting material that already contains the desired substituent(s). The triazole ring is then constructed onto this modified pyrazine. | Starting with 2,3-dichloropyrazine (B116531) to build fused triazolopyrazine systems. | nih.gov |

| Late-Stage Functionalization (LSF) | Directly introduces new functional groups onto the pyrazine ring of the pre-formed pyrazine-triazole scaffold. | Photoredox-catalyzed methylation using a radical methyl source. | unimelb.edu.au |

Creating hybrid molecules involves connecting the this compound core to other heterocyclic systems, either through fusion (creating a polycyclic system) or by a linker. These strategies aim to combine the pharmacophoric features of different heterocyclic classes to produce novel compounds.

A prominent strategy is the synthesis of fused heterocyclic systems, such as researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazines . These are typically synthesized by starting with a substituted pyrazine. A common route begins with 2,3-dichloropyrazine, which is reacted with hydrazine hydrate to form 2-chloro-3-hydrazinylpyrazine. nih.gov This intermediate can then be cyclized with reagents like triethoxymethane or triethyl orthoacetate to form the fused triazole ring, resulting in the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine core. nih.govresearchgate.net This scaffold can then be further functionalized. nih.govnih.govfrontiersin.org

Another important class of fused hybrids is the 1,2,3-triazolo[4,5-b]pyrazines . One synthetic route to this scaffold involves the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. mdpi.com An alternative method starts with 2,3-dichloropyrazine, which can be converted to 2-azido-3-chloropyrazine. Subsequent amination with another heterocycle, like pyrazole (B372694) or 1,2,4-triazole, followed by cyclization, can yield complex azapentalene structures. mdpi.com

Beyond fused systems, hybrid scaffolds can be created by linking the pyrazine-triazole unit to other heterocycles. For example, methods used to synthesize triazole-pyrazole hybrids, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be adapted. beilstein-journals.org This would involve functionalizing either the pyrazine or triazole ring with an azide (B81097) or alkyne group, allowing it to be "clicked" onto another molecule containing the complementary functionality. This modular approach is highly versatile for creating diverse molecular architectures.

Table 3: Examples of Hybrid Pyrazine-Triazole Scaffolds

| Hybrid Scaffold Type | General Synthetic Approach | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| researchgate.netnih.govresearchgate.netTriazolo[4,3-a]pyrazine | Cyclization of a hydrazinylpyrazine. | 2-Chloro-3-hydrazinylpyrazine, Triethoxymethane. | nih.gov |

| 1,2,3-Triazolo[4,5-b]pyrazine | Condensation of a diamino-triazole with a dicarbonyl. | 4,5-Diamino-1,2,3-triazole, Glyoxal/Benzil. | mdpi.com |

| Non-fused Hybrids (e.g., Pyrazolyl-Pyrazinyl-Triazole) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). | Azide- or alkyne-functionalized pyrazine-triazole and a complementary heterocyclic partner. | beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation of 5 Pyrazin 2 Yl 1h 1,2,4 Triazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide the fundamental framework for structural assignment. For 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine, the spectra are characterized by distinct signals corresponding to the pyrazine (B50134) and triazole moieties.

In the ¹H NMR spectrum, the pyrazine ring protons typically appear as a set of signals in the aromatic region (δ 8.0-9.5 ppm). Due to the substitution pattern, these protons form a coupled system. The triazole N-H proton usually presents as a broad singlet at a lower field (δ 12.0-14.0 ppm), while the amine (-NH₂) protons also give rise to a broad singlet, typically in the range of δ 5.0-6.0 ppm. urfu.ru The chemical shifts of these N-H protons are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum complements the proton data. The carbons of the pyrazine ring resonate in the aromatic region (δ 140-150 ppm). The triazole ring carbons (C3 and C5) exhibit characteristic chemical shifts, typically between δ 150-165 ppm, with the carbon bearing the amino group (C3) and the carbon attached to the pyrazine ring (C5) being distinguishable. urfu.ru

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analyses of similar 1,2,4-triazole (B32235) amine derivatives. urfu.ruurfu.ru

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | ~9.2 (s) | ~146.0 |

| Pyrazine-H5 | ~8.7 (d) | ~144.5 |

| Pyrazine-H6 | ~8.6 (d) | ~143.0 |

| Triazole-NH (1H) | 12.5-14.0 (br s) | - |

| Triazole-C3 | - | ~157.0 |

| Triazole-C5 | - | ~160.0 |

| Amine-NH₂ | 5.5-6.5 (br s) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for establishing unambiguous atomic connectivity and spatial relationships, resolving spectral overlap that can occur in 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the pyrazine ring (H5 and H6), confirming their connectivity. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs (¹JCH). It is used to assign the carbon signals based on the previously assigned proton signals. Each proton on the pyrazine ring (H3, H5, H6) would show a correlation to its attached carbon atom. sdsu.eduwiley-vch.de

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). It provides the backbone connectivity of the molecule. Key HMBC correlations would include those from the pyrazine protons to the triazole C5 carbon, unequivocally linking the two heterocyclic rings. Correlations from the amine protons to the triazole C3 carbon would also be expected. sdsu.eduwiley-vch.de

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is useful for conformational analysis. For instance, a NOESY spectrum could reveal a spatial correlation between the pyrazine H3 proton and the triazole N-H proton, providing insight into the preferred rotational orientation of the pyrazine ring relative to the triazole ring. researchgate.net

Investigation of Tautomeric Equilibria using NMR

1,2,4-Triazole derivatives are known to exist as a mixture of tautomers in solution. For this compound, prototropic tautomerism can occur, involving the migration of a proton between the nitrogen atoms of the triazole ring (1H, 2H, and 4H tautomers) as well as amino-imino tautomerism. researchgate.net

NMR spectroscopy is a powerful tool for studying these equilibria. The rate of interconversion between tautomers influences the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each tautomer may be observed. If the exchange is fast, time-averaged signals are recorded. The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. researchgate.netufv.br Studies on related 5-substituted 1,2,4-triazoles have shown that the 1H-tautomer is often the most stable form. researchgate.net Variable-temperature NMR studies can provide thermodynamic data on the equilibrium, while specialized techniques like ¹⁵N NMR can offer more direct insight into the protonation state of the nitrogen atoms. semanticscholar.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound (C₆H₆N₆), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation of 1,2,4-triazole derivatives is often characterized by specific neutral losses. researchgate.net A plausible fragmentation pathway for this compound would involve:

Initial cleavage of the triazole ring, often with the loss of a nitrogen molecule (N₂, 28 Da).

Fission of the bond between the pyrazine and triazole rings.

Fragmentation of the pyrazine ring, which can lead to the loss of HCN (27 Da).

The amino group can also influence fragmentation pathways.

Analysis of these characteristic fragment ions allows for the confirmation of the connectivity between the pyrazinyl, triazolyl, and amino moieties. researchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. Key absorptions for this compound would include:

N-H stretching: Two distinct bands for the primary amine (-NH₂) asymmetric and symmetric stretches, typically in the 3300-3500 cm⁻¹ region. A broader band for the triazole N-H stretch is also expected in this region. rsc.org

C-H stretching: Aromatic C-H stretches from the pyrazine ring, usually appearing just above 3000 cm⁻¹.

C=N and C=C stretching: A series of bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations within the pyrazine and triazole rings. The position of these bands can be sensitive to tautomeric forms. ufv.br

N-H bending: A band around 1600-1650 cm⁻¹ due to the scissoring motion of the amino group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. As a conjugated heteroaromatic system, this compound is expected to exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. The position and intensity of these absorption maxima are dependent on the extent of conjugation and the solvent polarity. Theoretical modeling combined with experimental UV-Vis spectra can also be a tool to investigate tautomeric equilibria, as different tautomers often have distinct electronic absorption profiles. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. For derivatives of this compound, this technique reveals the precise three-dimensional arrangement of the atoms.

Studies on analogous structures, such as 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, show that the molecule is nearly planar, with a small dihedral angle between the two heterocyclic rings (e.g., 5.58°). nih.gov A similar planarity would be expected for the pyrazinyl analogue.

Crucially, X-ray analysis elucidates the supramolecular architecture, which is governed by non-covalent interactions. For this molecule, the primary interaction is hydrogen bonding. The amine group and the triazole N-H group act as hydrogen bond donors, while the nitrogen atoms of the triazole and pyrazine rings act as acceptors. This typically leads to the formation of extensive hydrogen-bonded networks, such as dimers, chains, or two-dimensional sheets, which dictate the crystal packing. nih.govnih.gov Furthermore, π-π stacking interactions between the aromatic pyrazine and triazole rings of adjacent molecules can further stabilize the crystal structure. nih.govnih.gov

Table 2: Representative Crystallographic and Supramolecular Interaction Data for a Structurally Similar Compound (3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Pyridine-Triazole) | 5.58 (7)° |

| Dominant Supramolecular Interaction | N—H⋯N hydrogen bonds |

| Resulting Motif | Two-dimensional network |

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of heteroaromatic triazole derivatives is defined by the precise arrangement of their constituent atoms. In the case of the analogous compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, X-ray diffraction studies reveal that the bond lengths and angles within the molecule fall within normal ranges for 1,2,4-triazole systems. nih.gov The non-hydrogen atoms of this analog are nearly coplanar, with a root-mean-square deviation of 0.050 Å. nih.govnih.gov

Key structural parameters for 1,2,4-triazole rings have been established through various crystallographic studies. For instance, in 4-amino-3-(β-benzoylhydrazino)-5-mercapto-1,2,4-triazole, the N–N bond length in the ring is 1.390 Å, while the C–N and C=N bonds range from 1.317 to 1.368 Å. rsc.org These values are consistent with those found in other substituted 1,2,4-triazoles and provide a reliable reference for the expected geometry of this compound. asianpubs.orgresearchgate.net

A critical parameter in the structure of these bi-heterocyclic systems is the torsion angle, or dihedral angle, between the two aromatic rings. For the pyridine (B92270) analog, the mean planes of the pyridine and 1,2,4-triazole rings form a dihedral angle of 5.58 (7)°, indicating a nearly flat, coplanar conformation. nih.govnih.gov This planarity is often influenced by the nature and size of substituents, as significantly larger dihedral angles are observed in more sterically hindered derivatives. researchgate.netmdpi.com

| Parameter | Typical Value (Å or °) | Reference Compound |

|---|---|---|

| N1–N2 (ring) | 1.390 Å | 4-amino-3-(β-benzoylhydrazino)-5-mercapto-1,2,4-triazole rsc.org |

| N4–C3 (ring) | 1.345 Å | 4-amino-3-(β-benzoylhydrazino)-5-mercapto-1,2,4-triazole rsc.org |

| C5–N1 (ring) | 1.333 Å | 4-amino-3-(β-benzoylhydrazino)-5-mercapto-1,2,4-triazole rsc.org |

| C(amino)–N(triazole) | ~1.36 Å | General aminotriazoles |

| N–C–N (angle) | ~126° | General 1,2,4-triazoles |

| C–N–N (angle) | ~105-110° | General 1,2,4-triazoles |

| Dihedral Angle (Ring-Ring) | 5.58° | 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine nih.govnih.gov |

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in defining the supramolecular architecture of amino-substituted triazoles. khanacademy.org The presence of both hydrogen bond donors (the amino group and the triazole N-H) and acceptors (the nitrogen atoms of the triazole and pyrazine rings) allows for the formation of extensive intermolecular networks. researchgate.net

In the crystal structure of the pyridine analog, molecules are linked into a two-dimensional network parallel to the (101) plane by N—H⋯N hydrogen bonds. nih.gov The amino group and the N1-H of the triazole ring act as donors, while the N4 of the triazole ring and the nitrogen atom of the adjacent pyridine ring serve as acceptors. This specific arrangement leads to the formation of a stable, sheet-like structure. nih.gov Similar N-H···N interactions are observed in other aminotriazole derivatives, sometimes resulting in the formation of supramolecular zigzag chains or complex 3D networks. mdpi.commdpi.comrsc.org In some cases, these interactions can be described using graph-set motifs, such as R²₂(8). mdpi.com

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···N4i | 0.99 (2) | 2.00 (2) | 2.986 (2) | 172 (2) |

| N4—H4A···N5ii | 0.91 (2) | 2.14 (2) | 3.045 (2) | 171 (2) |

| N4—H4B···N2i | 0.89 (2) | 2.53 (2) | 3.129 (2) | 125 (2) |

Examination of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is dictated by a combination of intermolecular forces. The primary interaction is the extensive hydrogen bonding network that organizes the molecules into defined arrangements, as seen in its pyridine analog which forms a 2D network. nih.gov

In derivatives where strong hydrogen bonding is less prevalent, or in addition to it, weaker van der Waals forces also play a role in the final crystal packing arrangement. rsc.org

Conformational Analysis in the Crystalline State

In the solid state, molecules adopt a specific low-energy conformation. For compounds like this compound, this involves considerations of tautomerism and rotation around the single bond connecting the two heterocyclic rings. nih.gov

The 1,2,4-triazole ring can exist in different tautomeric forms. Crystallographic studies on the pyridine analog confirmed the presence of a single tautomer in the crystal. nih.gov Furthermore, rotation around the C-C bond linking the two rings can lead to different rotamers. The pyridine analog was found to exist as a specific rotamer (termed rotamer A) where the pyridine nitrogen atom is oriented toward the N-N(H) side of the triazole ring. nih.gov This preferred conformation is likely stabilized by the resulting intermolecular hydrogen bonding pattern.

Computational Chemistry and Theoretical Investigations of 5 Pyrazin 2 Yl 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These methods model the electron distribution to predict a wide range of chemical and physical characteristics.

Electronic Structure Properties (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its reactivity and stability. Key to this understanding are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability, as less energy is required to excite an electron from the ground state. Theoretical calculations for related 1,2,4-triazole (B32235) derivatives often show that the HOMO is localized on the electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. For 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine, it is anticipated that the HOMO would be concentrated on the amino group and the triazole ring, while the LUMO would likely be located on the electron-withdrawing pyrazine (B50134) ring.

While specific DFT calculations for this compound are not widely available in the cited literature, studies on analogous compounds provide a comparative framework. For instance, theoretical investigations of various substituted 1,2,4-triazoles demonstrate how different functional groups influence the HOMO-LUMO gap and orbital distribution.

Table 1: Representative Theoretical Electronic Properties of Related Triazole Derivatives

| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine (HF/6-311++G(2d,2p)) | -9.25 | 1.90 | 11.15 |

| (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine (DFT/B3LYP/6-311++G(2d,2p)) | -6.53 | -1.36 | 5.17 |

| 5-phenyl-1H-1,2,4-triazol-3-amine (HF/6-31G) | -8.79 | 1.88 | 10.67 |

Note: Data presented is for analogous compounds to illustrate typical values and is not specific to this compound. Data has been compiled from various theoretical studies for comparative purposes.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the nitrogen atoms of the pyrazine and triazole rings, as well as the amino group, are expected to be electron-rich regions (colored red to yellow), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the amino group and the C-H bonds would exhibit a more positive potential (colored blue), indicating them as potential sites for nucleophilic interaction. Understanding this charge distribution is critical for predicting intermolecular interactions, including those with biological macromolecules.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups. This analysis serves as a powerful tool for structural confirmation when compared with experimental spectroscopic data.

For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amine and triazole ring, C=N and C=C stretching within the pyrazine and triazole rings, and various bending modes. Studies on the parent 1,2,4-triazole molecule provide a basis for assigning these fundamental modes. The protonation site of the triazole ring can also be determined by analyzing shifts in vibrational frequencies. researchgate.net

Table 2: Predicted Characteristic Vibrational Modes for this compound (Based on Analogous Structures)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Stretching vibration of the primary amine group. |

| N-H Stretch (Triazole) | 3100 - 3300 | Stretching of the N-H bond within the triazole ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the pyrazine ring. |

| C=N Stretch (Rings) | 1550 - 1650 | Stretching vibrations of the carbon-nitrogen double bonds in both rings. |

| C=C Stretch (Pyrazine) | 1400 - 1600 | Aromatic carbon-carbon stretching in the pyrazine ring. |

Note: These are generalized frequency ranges based on known data for similar functional groups and heterocyclic systems. Specific calculated values for the target compound are not available in the reviewed literature.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For this compound, its structural features—including hydrogen bond donors (the amino group and triazole N-H) and acceptors (the nitrogen atoms of the pyrazine and triazole rings)—make it a candidate for interaction with various protein active sites. Docking studies on similar triazole-containing compounds have shown their potential to inhibit enzymes like kinases, oxidoreductases, and carbonic anhydrases by fitting into their active sites and forming specific interactions with key amino acid residues. The pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

Ligand-Protein Interaction Energetics

Following the prediction of a binding pose, the strength of the interaction is quantified by calculating the binding energy or docking score. A lower binding energy typically indicates a more stable and favorable interaction. These energy calculations consider the contributions of various forces, including electrostatic and van der Waals interactions.

Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the interactions. By simulating the complex in a solvated environment, MD can offer a more realistic representation of the binding event and help to calculate binding free energies more accurately. While specific docking studies for this compound are not detailed in the available literature, the methodologies are well-established for related heterocyclic compounds, demonstrating their utility in predicting biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

As of the current literature review, dedicated QSAR and QSPR studies on this compound have not been published. Such studies would typically involve the generation of a dataset of analogous compounds with known experimental activities or properties, followed by the derivation of molecular descriptors and the development of a mathematical model correlating these descriptors with the observed data. In the absence of such specific studies, this section cannot be elaborated further.

Information not available in the public domain.

Information not available in the public domain.

Tautomerism and Conformational Landscape Exploration

The heterocyclic nature of this compound, with its multiple nitrogen atoms and an amino substituent, gives rise to a rich tautomeric and conformational landscape. Computational methods are invaluable for elucidating the relative stabilities of different tautomers and conformers, which can have significant implications for the molecule's interactions with biological targets.

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring. For a 3-amino-1,2,4-triazole system, several tautomeric forms are possible. Theoretical studies on substituted 1,2,4-triazoles have shown that the relative stability of these tautomers is influenced by the nature and position of the substituents. researchgate.netijsr.net

For this compound, at least three principal tautomers can be considered, arising from the migration of the proton on the triazole ring. These are the 1H, 2H, and 4H tautomers. Density Functional Theory (DFT) calculations are a common method for predicting the relative energies of such tautomers in the gas phase and in different solvents. nih.gov Based on studies of similar 3-amino-1,2,4-triazoles, the 1H tautomer is generally predicted to be the most stable form. ijsr.net

The potential tautomeric forms of this compound are presented in the table below, with a qualitative prediction of their relative stabilities based on analogous systems.

| Tautomer Name | Structure | Predicted Relative Stability |

| 5-pyrazin-2-yl-1H -1,2,4-triazol-3-amine |  | Most Stable |

| 5-pyrazin-2-yl-2H -1,2,4-triazol-3-amine |  | Less Stable |

| 3-pyrazin-2-yl-4H -1,2,4-triazol-5-amine |  | Least Stable |

This table is illustrative and based on theoretical predictions for analogous compounds. The actual relative stabilities would need to be confirmed by specific computational studies on this compound.

Computational conformational analysis, often performed using methods like relaxed potential energy surface (PES) scans, can be employed to identify the most stable conformations. This involves systematically rotating the dihedral angle between the two rings and calculating the energy at each step. The resulting energy profile would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. Such analyses would also identify the energy barriers to rotation between different conformations. The planarity or non-planarity of the molecule in its lowest energy state is a key outcome of such studies and is crucial for understanding potential π-π stacking interactions.

Exploration of Biological Activities and Mechanistic Studies of 5 Pyrazin 2 Yl 1h 1,2,4 Triazol 3 Amine and Its Analogues in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms

Analogues of 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine have demonstrated inhibitory activity against a variety of enzymes, indicating a broad potential for therapeutic applications. The nature of these interactions, ranging from reversible to covalent inhibition, highlights the chemical versatility of the triazole scaffold.

Factor XIIa and Thrombin: A series of N-acylated 1,2,4-triazol-5-amines featuring a pyrazin-2-yl moiety have been developed as potent inhibitors of thrombin and Factor XIIa (FXIIa), key serine proteases in the blood coagulation cascade. nih.govacs.orgnih.gov Structural modifications, such as the introduction of an amide group, allowed these compounds to access binding sites in FXIIa and thrombin that were previously unaddressed by non-functionalized analogues. nih.govacs.org One quinoxaline-derived aminotriazole with an N-butylamide moiety inhibited FXIIa with an IC₅₀ value of 28 nM, while an N-phenylamide-derived aminotriazole inhibited thrombin with an IC₅₀ of 41 nM. nih.gov Another study identified a potent FXIIa inhibitor with an IC₅₀ of 29 nM and a thrombin inhibitor with an IC₅₀ of 27 nM from a library of acylated 1,2,4-triazol-5-amines. nih.govresearchgate.net

Leishmania donovani pteridine (B1203161) reductase 1 (PTR1): Pteridine reductase 1 is a crucial enzyme for the survival of Leishmania parasites, making it a significant drug target. nih.govnih.govjmolbiochem.com This enzyme is involved in the salvage pathway for pteridins and folates. jmolbiochem.comjapsonline.com Fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols, which are analogues of the core compound, have shown potential to inhibit L. donovani pteridine reductase 1, suggesting their promise as antileishmanial agents. japsonline.com

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a vital enzyme for the cell wall synthesis of Mycobacterium tuberculosis. nih.gov Its inhibition leads to bacterial cell death, making it an attractive target for new anti-tuberculosis drugs. nih.gov Hybrid compounds that combine pyrazine (B50134) and 1,2,4-triazole (B32235) scaffolds have been investigated as DprE1 inhibitors. researchgate.net In silico studies suggest that these compounds can dock favorably within the active site of the DprE1 enzyme. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of essential cellular components and has been a target for various therapeutic areas, including cancer and infectious diseases. nih.govorscience.rumdpi.com While many DHFR inhibitors are based on pyrimidine (B1678525) scaffolds, novel inhibitors incorporating a 1,2,4-triazole-3-thiol skeleton have been synthesized and evaluated. mdpi.com The fusion of pyrazole (B372694) with a triazine or triazole moiety has been explored, showing that these hybrids possess inhibitory activity against DHFR. nih.gov

Human Topoisomerase II: DNA topoisomerases are critical enzymes in DNA replication and are validated targets for anticancer agents. acs.org Various heterocyclic compounds, including those with a 1,2,3-triazole core, have been shown to inhibit human topoisomerase I & II. nih.govnih.gov For instance, certain 1,2,3-triazole derivatives exhibited antiproliferative activity with IC₅₀ values ranging from 15 to 50 µM. A virtual screening campaign identified 4-amino-6-(phenylamino)-1,3,5-triazines as monocyclic inhibitors of human topoisomerase IIα by targeting its ATP binding site. acs.org

| Compound Analogue | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Quinoxaline-derived aminotriazole with N-butylamide | Factor XIIa | 28 nM |

| N-phenylamide-derived aminotriazole | Thrombin | 41 nM |

| Acylated 1,2,4-triazol-5-amine (derivative 21i) | Factor XIIa | 29 nM |

| Acylated 1,2,4-triazol-5-amine (derivative 21m) | Thrombin | 27 nM |

| Pyrazolo[3,4-d]pyrimidine analogue (10e) | Human Dihydrofolate Reductase (hDHFR) | < 1 µM |

| 1,2,3-triazole linked ciprofloxacin-chalcone (4j) | Human Topoisomerase I | 1.22 µM (vs Doxorubicin) |

The study of enzyme kinetics provides insight into the mechanism of inhibition. nih.govmdpi.comuobaghdad.edu.iqembrapa.brresearchgate.net For inhibitors of L. donovani pteridine reductase 1 (LdPTR1), one study on the inhibitor thianthrene (B1682798) revealed an uncompetitive mixed-type inhibition pattern in recombinant enzyme inhibition assays. jmolbiochem.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. Understanding the kinetic profile is crucial for optimizing the design of more potent and selective inhibitors.

A significant finding in the study of pyrazinyl-substituted aminoazoles is their ability to act as covalent inhibitors. nih.govacs.org Mass-shift experiments and molecular modeling studies have confirmed a covalent mechanism for the inhibition of FXIIa and thrombin by amide-functionalized acylated 1,2,4-triazol-5-amines. nih.govacs.org These inhibitors form an acyl-enzyme complex, effectively blocking the enzyme's catalytic activity. researchgate.net This covalent interaction provides a strong and often prolonged inhibitory effect, which can be advantageous for therapeutic efficacy.

Receptor Binding Profiling and Ligand-Receptor Interactions

The interaction of this compound analogues with various receptors has also been explored. Studies have investigated the binding properties of 1,2,4-triazole derivatives on endothelin receptors, with some compounds showing affinity in the micromolar range for human ET(A) and ET(B) receptors. nih.gov Additionally, certain 1,2,3-triazole derivatives have been shown to inhibit benzodiazepine (B76468) receptor binding. documentsdelivered.com While not directly involving the pyrazinyl moiety, these studies indicate the potential for the broader class of triazole-containing compounds to interact with specific receptor targets. Further research is needed to specifically characterize the receptor binding profile of this compound itself.

Modulation of Cellular Pathways and Processes (In Vitro)

Beyond direct enzyme or receptor interaction, the effects of these compounds on cellular functions provide a more holistic view of their biological activity.

Analogues of this compound have demonstrated significant effects on the proliferation and viability of various cell lines, particularly cancer cells. A series of nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine derivatives showed potent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. nih.gov One promising compound exhibited IC₅₀ values of 0.98 µM, 1.05 µM, and 1.28 µM against these cell lines, respectively. nih.gov This compound was found to inhibit cell growth by arresting the cell cycle in the G0/G1 phase and inducing late apoptosis. nih.gov

Similarly, pyrazolo[4,3-e] nih.govacs.orgresearchgate.nettriazine derivatives have shown broad cytotoxic activity against prostate (PC-3), breast (MCF-7), non-small cell lung (H460), and colorectal adenocarcinoma (Colo205) cancer cell lines in the low micromolar range. iaea.orgresearchgate.netnih.gov Another study on pyrazolo-triazole hybrids reported potent cytotoxicity against colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cells, with IC₅₀ values ranging from 0.86 to 3.72 μM. rsc.org These compounds were shown to induce apoptosis through the mitochondrial pathway. rsc.org

In the context of antiprotozoal activity, various pyrazole and pyrimidine derivatives have been evaluated for their effects on host cell viability to determine their selectivity index. nih.govnih.gov

| Compound Analogue | Cell Line | Cell Type | Cytotoxicity (IC₅₀) |

|---|---|---|---|

| nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine derivative (17l) | A549 | Lung Cancer | 0.98 µM |

| nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine derivative (17l) | MCF-7 | Breast Cancer | 1.05 µM |

| nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine derivative (17l) | HeLa | Cervical Cancer | 1.28 µM |

| Pyrazolo-triazole hybrid (17) | U87MG | Glioblastoma | 0.86 µM |

| Pyrazolo-triazole hybrid (23) | U87MG | Glioblastoma | 1.02 µM |

| Pyrazolo-triazole hybrid (29) | U87MG | Glioblastoma | 0.94 µM |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgresearchgate.nettriazine sulfonamide (MM131) | PC-3 | Prostate Cancer | 0.17 µM |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgresearchgate.nettriazine sulfonamide (MM131) | HCT 116 | Colorectal Cancer | 0.39 µM |

Induction of Apoptosis and Cell Cycle Perturbations

Derivatives of 1,2,4-triazole have been investigated for their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cell lines. The mechanisms often involve the modulation of key regulatory proteins and signaling pathways.

In human leukemia cell lines, synthetic 1,2,4-triazole-3-carboxamide derivatives have demonstrated significant antiproliferative effects. researchgate.net Flow cytometry analysis has shown that these compounds can induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division. researchgate.net The induction of apoptosis was confirmed by observing the cleavage of poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3, crucial executioner proteins in the apoptotic cascade. researchgate.net Similarly, other studies on N-propananilide derivatives bearing a 1,2,4-triazole ring found that their protective activity in neuronal cells stemmed from decreasing the levels of the pro-apoptotic protein Bax and reducing the activation of caspase-3. nih.gov

Investigations into related heterocyclic compounds, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbohrium.comnih.govtriazine sulfonamides, have revealed strong cytotoxic activity. mdpi.com Treatment of pancreatic cancer cells (BxPC-3) with these compounds led to the activation of caspases 3 and 7. mdpi.com Gene expression analysis indicated an up-regulation of several genes involved in cell death signaling, including BCL10, GADD45A, RIPK2, TNF, and tumor necrosis factor receptors like TNFRSF10B. mdpi.com This suggests that the compounds may trigger apoptosis through pathways related to cellular stress and inflammation. mdpi.com

Further mechanistic studies on pyrazoline derivatives in leukemia cell lines (K562 and Jurkat) showed that they can cause cell cycle arrest in the S-phase and increase the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov The proposed mechanism involves the intrinsic apoptosis pathway, highlighted by mitochondrial damage and an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. nih.gov

Table 1: Effects of Triazole Analogues on Apoptosis and Cell Cycle Markers

| Compound Class | Cell Line | Effect | Key Markers Modulated |

|---|---|---|---|

| 1,2,4-Triazole-3-carboxamides | Leukemia | Cell Cycle Arrest, Apoptosis | PARP1 cleavage, Caspase-3 cleavage |

| N-propananilide-1,2,4-triazoles | SH-SY5Y (neuronal) | Neuroprotection | Decreased Bax, Decreased Caspase-3 |

| Pyrazolo-tetrazolo-triazine sulfonamides | BxPC-3 (pancreatic) | Apoptosis/Necroptosis | Caspase 3/7 activation, Upregulation of GADD45A, TNF |

Assessment of Antimicrobial Mechanisms in Bacterial or Fungal Strains (In Vitro)

The antimicrobial action of this compound analogues is often attributed to the inhibition of essential microbial enzymes and the disruption of cellular structures.

A primary mechanism of action for many 1,2,4-triazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. Molecular docking studies have indicated that triazolo[4,3-a]pyrazine derivatives can bind effectively to DNA gyrase, thereby inhibiting its function. nih.gov At a molecular level, it is proposed that protonated amine groups or the nitrogen heterocycles within these compounds can form π-cation interactions with amino acid carbonyl groups in the enzyme's active site, contributing to their antibacterial effects. nih.gov Some triazole-norfloxacin hybrids have also shown a remarkable affinity for bacterial topoisomerase IV. nih.gov

In addition to enzyme inhibition, some 1,2,4-triazole derivatives are thought to exert their antibacterial effects by compromising the structural integrity of the bacterial cell membrane. nih.gov

In the context of antifungal activity, a well-established mechanism for azole compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, leading to fungal cell death. While not directly observed for the title compound, this is a common mechanism for triazole-containing antifungal agents.

Antileishmanial Mechanisms in Parasitic Cultures (In Vitro)

In vitro studies on analogues of this compound have identified a key parasitic enzyme as a potential target for their antileishmanial activity.

A series of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols demonstrated significant activity against Leishmania donovani. nih.govbohrium.comresearchgate.net Computational molecular docking studies were performed to elucidate the mechanism of action. The results strongly suggest that these compounds have the potential to inhibit pteridine reductase 1 (PTR1), an essential enzyme for the survival of the Leishmania parasite. nih.govbohrium.comresearchgate.net PTR1 is involved in the biosynthesis of pteridines and folates, which are crucial for parasite proliferation. mdpi.com By binding to and inhibiting PTR1, the compounds disrupt these vital metabolic pathways, leading to parasite death. nih.govmdpi.com The interaction with this specific enzyme highlights a targeted mechanism for the observed antileishmanial effects. nih.gov

Structure-Activity Relationship (SAR) Studies from Experimental Data (molecular level)

Structure-activity relationship (SAR) studies of this compound analogues have provided insights into the molecular features required for their biological activities.

For antibacterial activity, the core heterocyclic structure is paramount. Studies on triazolo[4,3-a]pyrazine derivatives revealed that the fused nih.govbohrium.comnih.govtriazolo[4,3-a]pyrazine nucleus is a key pharmacophore. nih.gov The introduction of an ethylenediamine (B42938) moiety to this core was found to be particularly beneficial for antibacterial activity. nih.gov This is potentially due to the ability of the protonated amines to form favorable interactions with target enzymes like DNA gyrase. nih.gov In another series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, the nature of the substituent on the phenyl ring at the N-4 position was critical. A compound featuring a phenoxy moiety at the para-position of the phenyl ring exhibited broad-spectrum antibacterial activity, suggesting that this substitution pattern enhances target engagement. nih.gov

In the context of antifungal activity, SAR studies of 1,3,4-thiadiazole (B1197879) derivatives bearing a 1,2,4-triazolo[1,5-a]pyrimidine moiety showed that the electronic properties of substituents on the benzene (B151609) ring were important. nih.gov The presence of electron-withdrawing groups, such as chloro (Cl), bromo (Br), fluoro (F), or nitro (NO₂), at the 2- and 4-positions of the benzene ring generally resulted in better activity against the fungus Physalospora piricola. nih.gov

Regarding antileishmanial activity, the core structure combining the pyrazine and 1,2,4-triazole rings appears fundamental. In the study of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols, modifications were made by creating fused tricyclic systems. Compounds designated as 5f and 6f from this series, which incorporated specific substitutions, showed significant antileishmanial activity compared to the standard drug, sodium stibogluconate. nih.govbohrium.comresearchgate.net This indicates that the specific nature and substitution pattern on the fused ring system directly influence the potency against L. donovani.

Table 2: Summary of Structure-Activity Relationships

| Biological Activity | Core Scaffold | Favorable Substituents/Features |

|---|---|---|

| Antibacterial | nih.govbohrium.comnih.govTriazolo[4,3-a]pyrazine | Ethylenediamine moiety |

| Antibacterial | 4-Phenyl-1,2,4-triazole-3-thiol | para-phenoxy group on the phenyl ring |

| Antifungal | 1,2,4-Triazolo[1,5-a]pyrimidine | Electron-withdrawing groups (Cl, Br, F, NO₂) on attached benzene ring |

Potential Applications and Future Research Directions of 5 Pyrazin 2 Yl 1h 1,2,4 Triazol 3 Amine

Development as Molecular Probes and Chemical Biology Tools

While direct applications of 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine as a molecular probe are not yet extensively documented, its structural components suggest significant potential. The 1,2,4-triazole (B32235) moiety is a known pharmacophore that interacts with biological receptors with high affinity due to its hydrogen bonding capacity, dipole character, and rigidity. nih.gov These characteristics are fundamental for designing molecular probes that can selectively bind to biological targets. The pyrazine (B50134) ring, with its distinct electronic properties, can be functionalized to modulate the fluorescence or other signaling properties of a potential probe. The development of derivatives could lead to tools for imaging, sensing, or labeling specific biomolecules, representing a fertile area for future investigation in chemical biology.

Utility in Materials Science and Functional Materials Development

The inherent properties of the pyrazinyl-triazole structure make it a compelling candidate for the development of novel functional materials. Its rigid, planar geometry and the presence of multiple nitrogen atoms are advantageous for creating ordered molecular assemblies with specific electronic and physical characteristics.

In materials science, particularly for organic electronics, the electron-deficient nature of the pyrazine ring is a key feature. Materials incorporating pyrazine have been investigated for their role in facilitating charge transport. researchgate.netepa.gov Specifically, pyrazine-based compounds have been designed as hole-transport materials (HTMs) in perovskite solar cells. researchgate.netepa.gov The electron-withdrawing character of the pyrazine core can enhance the dipole moment of a molecule, which may induce intermolecular charge transfer. researchgate.netepa.gov This suggests that this compound and its derivatives could be engineered to function as electron-transporting or hole-blocking layers in organic light-emitting diodes (OLEDs) and other electronic devices, contributing to improved device efficiency and stability.

The structure of this compound is exceptionally well-suited for applications in coordination chemistry. Both the 1,2,4-triazole and pyrazine rings contain multiple nitrogen atoms that can act as donor sites for metal ions. nih.govnih.gov This multidentate character allows the molecule to function as a versatile ligand, capable of bridging multiple metal centers to form coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com The ability to form stable, extended networks is crucial for creating materials with tunable porosity, catalytic activity, and specific magnetic or optical properties. nih.gov The development of MOFs from 1,2,4-triazole-derivatized linkers has already led to functional materials with applications in gas storage and catalysis. researchgate.netmdpi.com

Table 1: Potential Coordination Sites in this compound

| Heterocyclic Ring | Nitrogen Atom Position(s) | Potential Role in Coordination |

|---|---|---|

| Pyrazine | N1, N4 | Can act as bridging or chelating sites. |

| 1,2,4-Triazole | N1, N2, N4 | Offers multiple modes for metal binding, facilitating the formation of extended networks. |

| Amine Group | exocyclic -NH₂ | Can also participate in metal coordination or hydrogen bonding within the framework. |

The application of heterocyclic compounds in optoelectronics is a rapidly growing field. Pyrazole (B372694) and triazole derivatives have been characterized for their potential use in photovoltaic and electroluminescent applications. mdpi.com Specifically, pyrazine-based materials have been synthesized for use as hole transport layers in p-i-n planar perovskite solar cells, a critical component for improving device performance by facilitating hole extraction. researchgate.netepa.gov Furthermore, organic sensitizers incorporating heterocyclic systems like thiadiazolo-pyridazine have been developed for dye-sensitized solar cells (DSSCs). researchgate.netnih.gov Given these precedents, polymers and small molecules derived from this compound could be designed to have favorable optical and electronic properties for use in organic photovoltaics (OPVs) and other optoelectronic devices. mdpi.com

Basis for Novel Scaffold Design in Synthetic Chemistry

The this compound framework is a valuable starting point for the synthesis of more complex molecular architectures. Both pyrazole and 1,2,4-triazole are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govmdpi.com Fused heterocyclic systems, such as pyrazolo[5,1-c] nih.govnih.govnih.govtriazoles, have been investigated for a wide range of biological activities. mdpi.comnih.govresearchgate.net The amine group on the triazole ring and the reactive sites on the pyrazine ring provide handles for synthetic modification, allowing chemists to build libraries of novel compounds. nih.govmdpi.com These new molecules can be screened for various applications, from pharmaceuticals to functional materials. The synthesis of derivatives allows for the fine-tuning of properties like solubility, stability, and electronic character. nih.govresearchgate.net

Table 2: Examples of Related Heterocyclic Scaffolds in Research

| Scaffold | Key Features | Investigated Applications |

|---|---|---|

| Pyrazolo[5,1-c] nih.govnih.govnih.govtriazole | Fused 5-5 bicyclic system. mdpi.comnih.govresearchgate.net | Dyes, pigments, biologically active agents. mdpi.comnih.govresearchgate.net |

| nih.govnih.govnih.govtriazolo[4,3-a]pyrazine | Fused triazole and pyrazine rings. frontiersin.org | Kinase inhibitors for anticancer research. frontiersin.org |

| Pyrazolyl-thiazoles | Combination of pyrazole and thiazole rings. mdpi.com | Synthesis of complex, multi-ring heterocycles. mdpi.com |

| Pyrazolo[3,4-b]quinolines | Fused pyrazole and quinoline system. mdpi.com | Optoelectronic applications (photovoltaics, electroluminescence). mdpi.com |

Unexplored Research Avenues and Challenges

Despite its potential, significant research is required to fully realize the utility of this compound. Key unexplored avenues include:

Systematic Photophysical Studies: A thorough investigation of the compound's absorption, emission, and excited-state properties is needed to assess its suitability for optoelectronic and sensing applications.

Comprehensive Coordination Chemistry: While its potential as a ligand is clear, systematic studies involving a wide range of transition metals are required to understand its coordination behavior and the properties of the resulting CPs and MOFs.

Device Integration and Performance: The actual performance of this compound or its derivatives in electronic devices like OLEDs and solar cells has yet to be fabricated and tested. Research is needed to overcome challenges related to processability, film formation, and interfacial engineering.

Exploration of Biological Activity: The structural similarity to known pharmacophores suggests potential biological activity. However, comprehensive screening against various biological targets is necessary to identify any therapeutic potential.

Addressing these research gaps will be crucial for unlocking the full potential of this versatile heterocyclic compound and paving the way for its use in next-generation technologies.

Q & A

Q. What are the established synthetic routes for 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine, and how are reaction conditions optimized?

The synthesis typically involves coupling pyrazine derivatives with triazole precursors. A common method includes reacting 2-aminopyrazine with hydrazine derivatives under reflux in ethanol or acetic acid, followed by cyclization using agents like cyanogen bromide . Optimization focuses on solvent selection (polar aprotic solvents enhance yield), temperature control (70–90°C minimizes side reactions), and stoichiometric ratios (1:1.2 for pyrazine:hydrazine). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity. Yield improvements (from 60% to 85%) are achieved by incremental addition of catalysts like p-toluenesulfonic acid .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., NH₂ at δ 6.8–7.2 ppm) and aromatic resonances (pyrazine C-H at δ 8.3–8.5 ppm) .

- X-ray crystallography : Resolves tautomerism (e.g., triazole NH vs. pyrazine substitution patterns) by analyzing bond lengths (N–N: 1.31–1.35 Å) and dihedral angles (pyrazine-triazole plane: <5°) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 204.0821 (calculated: 204.0824) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with targets like kinases or oxidoreductases. For example:

- Docking : The triazole NH forms hydrogen bonds with ATP-binding pockets (binding affinity: −8.2 kcal/mol) .

- QSAR models : Electron-withdrawing groups (e.g., -NO₂) at the pyrazine 5-position enhance inhibitory potency (IC₅₀: 0.5 µM vs. 2.1 µM for unsubstituted analogs) . Validation includes comparative IC₅₀ assays and free-energy perturbation calculations .

Q. How are tautomeric equilibria resolved in structural studies of this compound?

Single-crystal X-ray diffraction distinguishes tautomers (1H vs. 2H triazole forms) by analyzing hydrogen-bonding networks. For example:

- 1H-tautomer : N–H···N interactions (2.89 Å) stabilize a planar configuration .

- 2H-tautomer : Alternate H-bonding with solvent molecules (e.g., dioxane) shifts electron density, confirmed via Hirshfeld surface analysis . Variable-temperature NMR (−40°C to 25°C) monitors tautomer ratios (e.g., 1H:2H = 3:1 in CDCl₃) .

Q. How can contradictory biological activity data across studies be systematically addressed?

Contradictions (e.g., varying IC₅₀ values for kinase inhibition) require:

- Purity validation : HPLC (C18 column, 90:10 H₂O/ACN) to rule out impurities (>99% purity threshold) .

- Assay standardization : Fixed ATP concentrations (1 mM) and control of buffer pH (7.4 vs. 6.8 alters protonation states) .

- Meta-analysis : Pooled data from ≥5 independent studies using random-effects models to identify outliers (e.g., p < 0.05 via Cochran’s Q test) .

Q. What strategies optimize large-scale synthesis while maintaining reproducibility?

- Flow chemistry : Continuous reactors (0.5 mL/min flow rate) reduce batch variability (<5% yield deviation) .

- In-line analytics : PAT tools (FTIR, Raman) monitor intermediate formation (e.g., hydrazone intermediates at 1650 cm⁻¹) .

- Design of Experiments (DoE) : Central composite design evaluates factors like temperature (critical range: 70–85°C) and stirring rate (300–500 rpm) .

Methodological Considerations

Q. How are analytical methods validated for stability studies under varying conditions?

Q. What criteria guide the design of derivatives with enhanced selectivity?

- Substituent effects : Electron-deficient pyrazine rings improve π-π stacking with hydrophobic enzyme pockets (log P: 1.8–2.2 optimal) .

- Steric maps : CoMFA models prioritize substituents with <3 Å bulk at triazole C5 to avoid steric clashes .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.